molecular formula C27H24ClN5O3S B2992522 7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-70-8

7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2992522
CAS No.: 422533-70-8
M. Wt: 534.03
InChI Key: ABCWKMZISAMBBR-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with the molecular formula C27H24ClN5O3S . It has a molecular weight of 534.03 g/mol.


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a quinazolinone ring, a pyrido[1,2-a]pyrimidin-4-one ring, and a dimethoxyphenyl group . The presence of these groups could potentially influence the compound’s reactivity and biological activity.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 534.03 g/mol. Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved data .

Scientific Research Applications

Antitumor Applications

Compounds closely related to the chemical structure have been synthesized and evaluated for their potential as antitumor agents. For instance, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been developed as potential inhibitors of thymidylate synthase (TS), showing significant antitumor activity against human squamous cell carcinoma cell lines (Gangjee et al., 1996). Similarly, novel pyrazolopyrimidines and pyrazoloquinazolines were designed, synthesized, and found to exhibit dose-dependent cytotoxic activities against liver and breast human cancer cells, highlighting their potential as antitumor agents (El-Naggar et al., 2018).

Antibacterial and Antifungal Applications

Several novel compounds have been synthesized and assessed for their in vitro antibacterial and antifungal activities. For example, a series of benzothiazole pyrimidine derivatives demonstrated excellent in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungal strains (Maddila et al., 2016). This highlights the potential of such compounds in developing new antimicrobial agents.

Properties

IUPAC Name

7-chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O3S/c1-35-22-9-7-17(13-23(22)36-2)11-12-29-26-20-5-3-4-6-21(20)31-27(32-26)37-16-19-14-25(34)33-15-18(28)8-10-24(33)30-19/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWKMZISAMBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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